molecular formula C36H47NO20 B12103150 CarbaMicacid,[2-[[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranosyl]oxy]ethyl]-,phenylMethylester(9CI)

CarbaMicacid,[2-[[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranosyl]oxy]ethyl]-,phenylMethylester(9CI)

Cat. No.: B12103150
M. Wt: 813.8 g/mol
InChI Key: HZQIDUPXRVLJOT-UHFFFAOYSA-N
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Description

CarbaMicacid,[2-[[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranosyl]oxy]ethyl]-,phenylMethylester(9CI) is a complex carbohydrate derivative featuring:

  • A disaccharide core with two β-D-glucopyranosyl units.
  • Acetylation patterns: The first glucopyranosyl unit is tri-O-acetylated (2,3,6-positions), while the second is tetra-O-acetylated (2,3,4,6-positions).
  • A phenyl methyl ester group linked via an ethyloxy spacer.
    This structural complexity positions it as a specialized intermediate in glycochemistry, likely used for controlled glycosylation or protecting-group strategies.

Properties

Molecular Formula

C36H47NO20

Molecular Weight

813.8 g/mol

IUPAC Name

[4,5-diacetyloxy-6-[2-(phenylmethoxycarbonylamino)ethoxy]-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C36H47NO20/c1-18(38)47-16-26-28(50-20(3)40)30(51-21(4)41)33(54-24(7)44)35(56-26)57-29-27(17-48-19(2)39)55-34(32(53-23(6)43)31(29)52-22(5)42)46-14-13-37-36(45)49-15-25-11-9-8-10-12-25/h8-12,26-35H,13-17H2,1-7H3,(H,37,45)

InChI Key

HZQIDUPXRVLJOT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCNC(=O)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the acetylation of glucopyranosyl groups. The process includes:

    Acetylation of Glucopyranosyl Groups: The glucopyranosyl groups are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Formation of the Carbamic Acid Ester: The acetylated glucopyranosyl groups are then reacted with phenylmethyl chloroformate to form the carbamic acid ester.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate ester and acetyl groups are primary sites for hydrolysis under acidic or basic conditions.

Acidic Hydrolysis

  • Reagents : HCl (dilute), H₂SO₄ (aqueous)

  • Conditions : Reflux at 80–100°C for 4–6 hours.

  • Products :

    • Carbamic acid intermediate (unstable, decomposes to CO₂ and amine).

    • Free hydroxyl groups from acetyl removal on glucopyranosyl residues .

Basic Hydrolysis (Saponification)

  • Reagents : NaOH/MeOH, NH₃/MeOH

  • Conditions : Room temperature, 12–24 hours.

  • Products :

    • Phenylmethanol (benzyl alcohol).

    • 2-[[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-β-D-glucopyranosyl]oxy]ethylamine .

Glycosidic Bond Cleavage

The β(1→4) glycosidic linkage between the two glucopyranosyl units undergoes hydrolysis:

Acid-Catalyzed Cleavage

  • Reagents : Trifluoroacetic acid (TFA), acetic acid.

  • Conditions : 50°C for 2–3 hours.

  • Products :

    • Two separate acetylated glucopyranose units (2,3,6-tri-O-acetyl-β-D-glucopyranose and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranose) .

Enzymatic Cleavage

  • Enzymes : β-Glucosidase (e.g., from Aspergillus niger).

  • Conditions : pH 5.0, 37°C.

  • Outcome : Selective cleavage of the glycosidic bond without affecting acetyl groups .

Nucleophilic Substitution

The carbamate group reacts with nucleophiles such as amines or thiols:

Nucleophile Reagent Conditions Product
AmmoniaNH₃ in EtOHReflux, 6 hoursUrea derivative and benzyl alcohol .
MethylamineCH₃NH₂ in THF60°C, 12 hoursN-Methylcarbamate and glucopyranosyl byproducts.
ThiophenolPhSH, K₂CO₃Room temperature, 24hThiocarbamate and acetylated glucopyranosyl-thioether .

Oxidation Reactions

Oxidation targets the glucopyranosyl hydroxyl groups after deacetylation:

Jones Reagent (CrO₃/H₂SO₄)

  • Conditions : 0°C, 1 hour.

  • Products : Glucuronic acid derivatives from oxidation of primary hydroxyl groups .

TEMPO/NaClO System

  • Conditions : pH 10–11, 25°C.

  • Outcome : Selective oxidation of C6 hydroxyl to carboxylate after acetyl removal .

Comparative Reactivity with Analogs

Reactivity differences arise from structural variations in acetyl protection patterns:

Compound Key Structural Feature Reactivity Difference
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide Azide group at anomeric positionFaster Staudinger reactions with phosphines; inert toward carbamate hydrolysis.
2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-glucose Galactose instead of glucoseSlower glycosidase cleavage due to galactose stereochemistry.

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing acetic acid and forming charred residues.

  • Photodegradation : UV light (254 nm) induces cleavage of the carbamate bond, yielding benzyl radicals and glucopyranosyl fragments .

Scientific Research Applications

Medicinal Chemistry

CarbaMicacid's structure suggests potential biological activity due to its carbamic acid moiety and glycosylated components. Research indicates that carbamic acids can serve as precursors for pharmaceutical compounds. For instance:

  • Antimicrobial Activity : Studies have shown that carbamic acid derivatives exhibit antimicrobial properties. This is particularly relevant in the development of new antibiotics or antifungal agents .
  • Drug Delivery Systems : Due to its ability to form stable complexes with various biomolecules, CarbaMicacid can be utilized in drug delivery systems. The glycosylated structure enhances solubility and bioavailability of hydrophobic drugs .

Biochemical Applications

CarbaMicacid's unique structure allows it to participate in biochemical reactions:

  • Enzyme Inhibition : The presence of the carbamate group can lead to inhibition of specific enzymes, making it a candidate for research into enzyme inhibitors that could lead to therapeutic developments.
  • Prebiotic Chemistry : Recent studies suggest that carbamic acids may play a role in prebiotic chemistry, acting as building blocks for amino acids and proteins under specific conditions found in interstellar environments .

Environmental Science

The compound's relevance extends to environmental applications:

  • Carbon Capture : Carbamic acids are known for their ability to react with carbon dioxide (CO2), forming stable adducts. This property is being explored for developing new materials for carbon capture technologies . Research indicates that modifications to traditional amine scrubbing techniques could enhance CO2 absorption rates significantly through the use of carbamic acid derivatives.
  • Antimicrobial Studies : A study on carbamate derivatives demonstrated significant activity against various pathogens, suggesting that CarbaMicacid could be developed into a novel antimicrobial agent .
  • Carbon Capture Research : Investigations into ionic liquids modified with carbamic acids have shown enhanced CO2 absorption capacities compared to traditional methods. This highlights the potential of CarbaMicacid in developing more efficient carbon capture materials .
  • Prebiotic Chemistry Insights : Research indicates that carbamic acid can form in interstellar ices and may contribute to the synthesis of amino acids under specific conditions, providing insights into the origins of life on Earth .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The acetylated glucopyranosyl groups can interact with enzymes and receptors, potentially inhibiting or activating their functions. The phenylmethyl ester group can also play a role in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name (Example) Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Acetylation Pattern Source/Evidence
Target Compound Inferred C₃₉H₅₀O₂₃ ~1,050 (estimated) Phenyl methyl ester, ethyloxy linker, disaccharide core 2,3,6-tri-O-acetyl (Unit 1); 2,3,4,6-tetra-O-acetyl (Unit 2) N/A (hypothetical)
Benzyl 4-O-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranosyl)-N-acetyl-α-D-muramic acid methyl ester C₃₄H₄₈N₂O₁₄ 342.3 N-acetyl muramic acid, benzyl ester 3,4,6-tri-O-acetyl
4-Methoxyphenyl 6-O-(methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-...) C₅₃H₆₃NO₂₄ 586.54 Methoxyphenyl, sialic acid derivative, benzyl Multiple O-acetyl groups
4-Methoxyphenyl 4-O-Acetyl-3,6-di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside C₃₉H₄₁NO₁₀ 707.76 Phthalimido, methoxyphenyl, benzyl 4-O-acetyl
Compound (CAS 140615-80-1) C₆₅H₆₀N₂O₁₅ 1,109.2 Bis-phthalimido, methoxyphenyl, multiple benzyl groups 4-O-acetyl (subunit)

Key Observations :

  • Acetylation Patterns: The target compound’s dual acetylation (tri- and tetra-O-acetyl) contrasts with analogs like the muramic acid derivative (3,4,6-tri-O-acetyl) or simpler mono-acetylated structures . This impacts solubility and reactivity in glycosylation reactions.
  • Functional Groups : The phenyl methyl ester in the target compound enhances lipophilicity compared to benzyl or methoxyphenyl esters in analogs . Phthalimido groups in analogs introduce nitrogen-based steric hindrance, absent in the target compound.
  • Molecular Complexity: The target compound’s disaccharide core with ethyloxy linker is less complex than the bis-phthalimido dimer in CAS 140615-80-1 (MW 1,109.2) but more elaborate than monosaccharide intermediates .

Physicochemical Properties

  • Solubility: The target compound’s acetyl groups enhance solubility in organic solvents (e.g., CHCl₃, DCM), similar to TCI’s 4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-β-D-glucopyranoside . The phenyl methyl ester further increases hydrophobicity compared to hydroxylated analogs.
  • Stability : Acetyl groups are base-labile, requiring anhydrous conditions during synthesis, as seen in ’s use of molecular sieves .

Biological Activity

CarbaMicacid, specifically described as [2-[[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranosyl]oxy]ethyl]-,phenylMethylester(9CI) , is a complex compound that incorporates a carbamate structure along with glycosylation motifs. The biological activity of such compounds is influenced by their structural characteristics and functional groups. This article explores the biological activities associated with CarbaMicacid, emphasizing its pharmacological potential and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a carbamate moiety, which is known to enhance biological activity due to its ability to stabilize the molecule through resonance and modify inter- and intramolecular interactions. The presence of acetylated glucopyranosyl units suggests potential for enhanced solubility and bioavailability, which are critical for pharmacological efficacy.

Biological Activity Overview

  • Antimicrobial Activity :
    • Research indicates that derivatives of carbamates exhibit significant antimicrobial properties. For example, studies have shown that certain carbamate compounds can effectively inhibit bacterial growth with minimal inhibitory concentrations (MIC) as low as 0.0077 μmol/mL against strains like E. coli and S. epidermidis .
  • Antiamoebic Properties :
    • A study on a related carbamate derivative demonstrated antiamoebic activity against Entamoeba histolytica, with effective doses reducing infection severity in an in vivo model . This highlights the potential of CarbaMicacid in treating amoebic infections.
  • Enzyme Inhibition :
    • The incorporation of carbamate groups has been linked to the inhibition of various enzymes, making them valuable in drug design for enzyme inhibitors . The structural similarity between carbamates and amides allows them to interact effectively with enzyme active sites.

The mechanisms through which CarbaMicacid exerts its biological effects can be attributed to several factors:

  • Stability and Reactivity : The carbamate group increases the stability of the compound while also enhancing its electrophilicity, allowing it to react with nucleophiles effectively . This can lead to the formation of stable complexes with biological macromolecules.
  • Cell Membrane Permeability : Compounds with carbamate structures are often able to traverse cell membranes more easily due to their lipophilicity, which is enhanced by the acetylation of hydroxyl groups .
  • Inhibition of DNA Replication : Some studies suggest that related compounds can inhibit DNA replication by binding to DNA and forming reactive intermediates that disrupt normal cellular processes .

Case Studies

Several studies have been conducted to evaluate the biological activity of CarbaMicacid and similar compounds:

Study FocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against multiple bacterial strains with MIC values indicating potent activity .
Anti-Amoebic ActivityShowed effective reduction in amoebic liver abscess in hamster models at specific dosages .
Enzyme InhibitionHighlighted the ability of carbamate derivatives to act as enzyme inhibitors, relevant for drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing multi-acetylated glucopyranosyl derivatives like this compound, and how does donor reactivity influence glycosylation efficiency?

  • Methodological Answer: The compound’s synthesis likely employs trichloroacetimidate or thioglycoside donors, as seen in analogous disaccharide syntheses. For example, trichloroacetimidate donors (e.g., 2,3,4,6-tetra-O-acetyl-glucopyranosyl trichloroacetimidate) are activated under mild acidic conditions (e.g., TMSOTf) to form β-linked glycosides via neighboring group participation . Donor reactivity is optimized by adjusting protecting groups: acetyl groups enhance stability, while benzyl groups improve solubility in non-polar solvents .

Q. How can researchers verify the stereochemical integrity of the β-D-glucopyranosyl linkages in this compound?

  • Methodological Answer: Nuclear Overhauser Effect (NOE) NMR experiments and coupling constants (J1,2J_{1,2}) in 1H^{1}\text{H}-NMR are critical. For β-linkages, J1,279 HzJ_{1,2} \approx 7-9\ \text{Hz} indicates an axial-equatorial proton arrangement. Comparative analysis with known β-anomers (e.g., phenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside) provides reference data .

Advanced Research Questions

Q. What strategies address challenges in stereochemical control during glycosylation of sterically hindered acceptors?

  • Methodological Answer: Steric hindrance at the acceptor’s C4-OH (as in 4-O-substituted glucopyranoses) can reduce glycosylation yields. Pre-activation of donors (e.g., using NIS/TfOH) or employing "armed-disarmed" strategies (differentially protected donors/acceptors) improves reactivity. Evidence from analogous syntheses shows that electron-withdrawing groups on donors (e.g., trifluoromethylphenyl in 7Ab) may reduce α/β selectivity but enhance reaction rates .

Q. How do solvent polarity and temperature influence the anomeric selectivity of glycosylation reactions for this compound?

  • Methodological Answer: Polar solvents (e.g., CH2_2Cl2_2) favor β-selectivity by stabilizing the oxocarbenium ion intermediate, while non-polar solvents (e.g., toluene) may promote α-anomer formation via SN2 mechanisms. Low temperatures (−40°C to 0°C) enhance selectivity by slowing competing side reactions, as demonstrated in the synthesis of β-(1→6)-linked disaccharides .

Q. What analytical techniques are most effective for resolving structural ambiguities in highly acetylated glycosides?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) with ESI-TOF confirms molecular formulas, while 2D NMR (HSQC, HMBC) maps acetyl group positions. For example, HMBC correlations between acetyl carbonyl carbons and adjacent protons resolve substitution patterns . Comparative TLC (RfR_f values) with intermediates (e.g., 3,6-di-O-acetyl derivatives) aids purity assessment .

Q. How can researchers reconcile contradictory data on anomer selectivity in glycosylation reactions?

  • Methodological Answer: Contradictions often arise from competing mechanistic pathways (SN1 vs. SN2). Systematic studies using deuterated solvents (e.g., CD3_3CN) to track ion-pair intermediates or computational modeling (DFT) of transition states clarify selectivity trends. For instance, β-selectivity increases with higher acceptor pKa, as shown in Mitsunobu reactions .

Methodological and Data-Driven Insights

Q. What protecting group strategies optimize the synthesis of branched glucopyranosyl derivatives?

  • Answer: Temporary protecting groups (e.g., benzyl for long-term stability, levulinoyl for selective deprotection) enable sequential glycosylation. For example, fluorous-tag-assisted synthesis uses 6-O-pivaloyl groups to direct β-selectivity in multi-step oligosaccharide assembly . Post-synthesis, Zemplén deacetylation (NaOMe/MeOH) removes acetyl groups without disrupting glycosidic bonds .

Q. How do enzymatic transformations compare to chemical methods for modifying this compound?

  • Answer: Glycosyltransferases (e.g., β-1,4-galactosyltransferases) offer regio- and stereoselectivity but require unprotected hydroxyl groups. Chemical methods (e.g., Koenigs-Knorr) tolerate acetyl protection but lack enzyme-level precision. Hybrid approaches, such as chemoenzymatic synthesis of human milk oligosaccharides, combine chemical glycosylation with enzymatic elongation .

Q. What computational tools predict the stability of glycosidic linkages in aqueous or biological environments?

  • Answer: Molecular dynamics (MD) simulations using force fields (e.g., GLYCAM06) model hydrolysis rates. For acetylated derivatives, simulations predict enhanced stability due to reduced water accessibility at the glycosidic bond. Experimental validation via pH-dependent stability assays (e.g., HPLC monitoring) corroborates computational results .

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